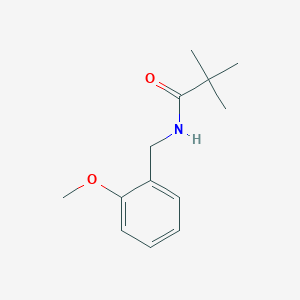
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) have been extensively studied. This compound has been shown to reduce inflammation and oxidative stress in various tissues and organs. It has also been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) in lab experiments include its high purity, stability, and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in some research applications.
Future Directions
There are several potential future directions for research on 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone). These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in neurodegenerative diseases, and development of new synthesis methods to improve its solubility and bioavailability. Additionally, its potential use in combination therapy with other drugs should be explored to enhance its efficacy in treating various diseases.
Conclusion
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has shown promise for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, which could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) involves the reaction between 3-bromobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been optimized to yield a high purity product and is widely used in scientific research.
Scientific Research Applications
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties have been investigated in various in vitro and in vivo studies. This compound has also shown potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2E,5Z)-5-[(3-bromophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-6-4-5-11(9-12)10-14-15(21)18-16(22-14)20-19-13-7-2-1-3-8-13/h1-10,19H,(H,18,20,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFIRMKUFOQPLN-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/2\NC(=O)/C(=C/C3=CC(=CC=C3)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)